molecular formula C31H31NO6 B11140935 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11140935
M. Wt: 513.6 g/mol
InChI Key: DUHGKWRHNFJXPS-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-methylcoumarin with 6-aminohexanoic acid, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The reaction conditions often require the use of organic solvents such as acetone and ethanol, and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include recrystallization and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate stands out due to its unique combination of a coumarin core with a benzyloxycarbonyl-protected aminohexanoate side chain. This structure imparts specific biological activities and chemical reactivity that are distinct from other similar compounds .

Properties

Molecular Formula

C31H31NO6

Molecular Weight

513.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C31H31NO6/c1-22-26-17-16-25(20-28(26)38-30(34)27(22)19-23-11-5-2-6-12-23)37-29(33)15-9-4-10-18-32-31(35)36-21-24-13-7-3-8-14-24/h2-3,5-8,11-14,16-17,20H,4,9-10,15,18-19,21H2,1H3,(H,32,35)

InChI Key

DUHGKWRHNFJXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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